1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea
CAS No.: 1173042-15-3
Cat. No.: VC11960482
Molecular Formula: C14H15ClN4O3
Molecular Weight: 322.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173042-15-3 |
|---|---|
| Molecular Formula | C14H15ClN4O3 |
| Molecular Weight | 322.75 g/mol |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
| Standard InChI | InChI=1S/C14H15ClN4O3/c1-22-12-5-4-10(15)9-11(12)18-14(21)16-7-8-19-13(20)3-2-6-17-19/h2-6,9H,7-8H2,1H3,(H2,16,18,21) |
| Standard InChI Key | MVVLDIRHEGHLKK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C(=O)C=CC=N2 |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C(=O)C=CC=N2 |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyridazine ring and the urea linkage. Common methods involve the reaction of substituted benzene derivatives with pyridazine intermediates under controlled conditions such as temperature and solvent choice.
Medicinal Chemistry
Ureas and pyridazine derivatives are known for their diverse biological activities. For instance, diaryl ureas have shown significant antiproliferative effects against various cancer cell lines . Pyridazine derivatives, like those in 5-chloro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, are used in synthesizing pharmaceuticals targeting metabolic disorders.
Biological Activity
While specific data on 1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea is not available, similar compounds have demonstrated potential in inhibiting enzymes or acting as anticancer agents. The presence of a chloro-substituted methoxyphenyl group and a pyridazine ring may contribute to its biological activity.
Research Findings and Data
Given the lack of specific data on this compound, we can look at related compounds for insights:
| Compound | Biological Activity | References |
|---|---|---|
| Diaryl Ureas | Antiproliferative against cancer cells | |
| Pyridazine Derivatives | Antifungal, antidiabetic properties | |
| Thiourea Hybrids | Urease inhibitors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume